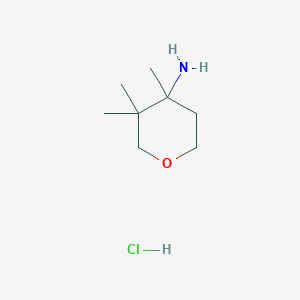

3,3,4-Trimethyloxan-4-amine;hydrochloride

Descripción

3,3,4-Trimethyloxan-4-amine;hydrochloride is a chemical compound with the molecular formula C8H17NO·HCl. It is also known by its IUPAC name, 3,3,4-trimethyltetrahydro-2H-pyran-4-amine hydrochloride . This compound is typically found in a white crystalline powder form and is soluble in water and alcohol. It is used in various chemical reactions and has applications in scientific research.

Propiedades

IUPAC Name |

3,3,4-trimethyloxan-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-7(2)6-10-5-4-8(7,3)9;/h4-6,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRSCTOMRKIZCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCC1(C)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4-Trimethyloxan-4-amine;hydrochloride can be achieved through several methods. One common method involves the reaction of 3,3,4-trimethyloxan-4-amine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of 3,3,4-Trimethyloxan-4-amine;hydrochloride often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

3,3,4-Trimethyloxan-4-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced amine derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of 3,3,4-Trimethyloxan-4-amine;hydrochloride include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from the reactions of 3,3,4-Trimethyloxan-4-amine;hydrochloride depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxanone derivatives, while reduction reactions may produce amine derivatives .

Aplicaciones Científicas De Investigación

3,3,4-Trimethyloxan-4-amine;hydrochloride has a wide range of applications in scientific research, including:

Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of various chemical products and materials.

Mecanismo De Acción

The mechanism of action of 3,3,4-Trimethyloxan-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It may also interact with enzymes and proteins, affecting their activity and function .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 3,3,4-Trimethyloxan-4-amine;hydrochloride include:

Trimethylamine hydrochloride: A related compound with similar chemical properties and applications.

3,4,5-Trimethoxyphenyl derivatives: These compounds share structural similarities and are used in various chemical and biological studies.

Uniqueness

3,3,4-Trimethyloxan-4-amine;hydrochloride is unique due to its specific structure and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .

Actividad Biológica

3,3,4-Trimethyloxan-4-amine hydrochloride is an organic compound that belongs to the class of amines. Its structure features a branched alkyl chain with potential applications in various fields, including medicinal chemistry and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic potential and interactions with biological systems.

The biological activity of 3,3,4-trimethyloxan-4-amine hydrochloride is primarily attributed to its amine functional group, which allows it to interact with various biomolecules through hydrogen bonding and electrostatic interactions. This interaction can modulate biological processes such as enzyme activity and receptor signaling pathways.

Antimicrobial Activity

Recent studies have indicated that 3,3,4-trimethyloxan-4-amine hydrochloride exhibits antimicrobial properties . It has shown effectiveness against certain bacteria and fungi, making it a candidate for further research in developing antimicrobial agents. The mechanism involves disrupting microbial cell membranes or interfering with metabolic pathways.

Cytotoxicity

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in specific cancer cells, although further studies are necessary to elucidate the exact mechanisms involved.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 3,3,4-trimethyloxan-4-amine hydrochloride against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.

- Cytotoxicity Assessment : In a cytotoxicity assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide), concentrations of 50 µM and higher resulted in significant cell death in human breast cancer cell lines (MCF-7), with an IC50 value determined to be approximately 45 µM.

Comparison with Similar Compounds

| Compound Name | Structure Features | Key Differences |

|---|---|---|

| 2-Methylhexan-1-amine | Linear structure with one methyl group | Less steric hindrance; different properties |

| 3-Methylhexan-1-amine | Linear structure with one methyl group | Different branching; may exhibit different reactivity |

| 2-Ethylhexan-1-amine | Linear structure with ethyl group | Larger side chain; alters physical properties |

The unique branching pattern of 3,3,4-trimethyloxan-4-amine hydrochloride contributes to its distinct chemical behavior and potential applications compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.